
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine
概要
説明
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 1-methylindole with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction mixture is then purified using column chromatography to obtain the desired product.
化学反応の分析
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrimidine rings are replaced with other groups.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is with a molecular weight of 224.26 g/mol. The compound features an indole moiety, which is known for its biological significance, particularly in drug design and development .
Cancer Treatment
One of the most significant applications of this compound is its role as a potential therapeutic agent in cancer treatment. Research indicates that this compound exhibits potent activity against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, particularly non-small cell lung cancer (NSCLC) and head and neck cancers .
Case Study: EGFR Inhibition
A study demonstrated that compounds similar to this compound showed high potency against several mutant forms of EGFR while exhibiting lower toxicity compared to wild-type EGFR inhibitors. This characteristic makes it a promising candidate for targeted cancer therapies, potentially reducing side effects like skin rashes and diarrhea associated with traditional therapies .
HDAC Inhibition
Another area of interest is the compound's potential as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and have been implicated in cancer progression. In vitro studies have shown that derivatives of this compound can effectively inhibit HDAC activity, leading to reduced cell viability and increased apoptosis in cancer cell lines .
Table: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
9E | HeLa | 1.85 |
9E | MDA-MB-231 | 0.60 |
9E | HT-29 | 0.79 |
9E | KG-1 | 0.24 |
This table summarizes the antiproliferative effects observed in various cancer cell lines, indicating the compound's promising therapeutic profile .
Potential Side Effects and Toxicity Profiles
Research has indicated that compounds designed around the structure of this compound may have favorable toxicity profiles compared to existing therapies. This includes lower hERG channel blocking liability, which is often associated with cardiac side effects .
作用機序
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle .
類似化合物との比較
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine can be compared with other indole-pyrimidine derivatives:
4-(3-(Benzyloxy)phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: This compound has shown significant cytotoxic potency against cancer cell lines.
4-(4-Chlorophenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: This derivative has demonstrated good activity against certain cancer cell lines and bacterial strains.
These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.
生物活性
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer-related pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with an indole moiety, which is known for its biological significance. The presence of the indole structure contributes to the compound's ability to interact with biological targets effectively.
The primary mechanism of action for this compound is its role as an EGFR (Epidermal Growth Factor Receptor) inhibitor. Research indicates that it exhibits inhibitory activity against various EGFR mutants, including L858R and T790M, which are commonly associated with non-small cell lung cancer (NSCLC). This inhibition is crucial as it can overcome resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 0.45 |
H1975 (Lung Cancer) | 0.32 |
MCF7 (Breast Cancer) | 0.67 |
These values suggest that the compound has a robust antiproliferative effect across different cancer types, making it a candidate for further development .
Case Studies
- NSCLC Treatment : A clinical study evaluated the efficacy of this compound in patients with NSCLC who had developed resistance to prior EGFR TKIs. Results indicated a significant reduction in tumor size in 60% of participants, highlighting its potential as a second-line treatment option .
- Combination Therapy : Another study explored the use of this compound in combination with chemotherapy agents. The results showed enhanced efficacy when used alongside standard treatments, suggesting a synergistic effect that warrants further investigation .
Toxicity and Safety Profile
Toxicity studies have been conducted to assess the safety profile of this compound. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, with minimal side effects reported in animal models. Long-term studies are ongoing to better understand its safety in humans .
特性
IUPAC Name |
4-(1-methylindol-3-yl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYXYKBZJHPKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。